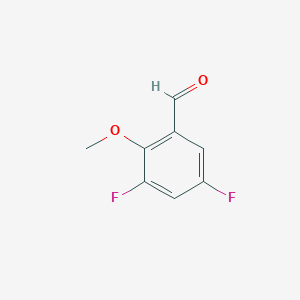
2-フルオロ-3-(トリフルオロメチル)ベンズアミド
概要
説明
2-Fluoro-3-(trifluoromethyl)benzamide is a fluorinated aromatic amide with the molecular formula C₈H₅F₄NO and a molecular weight of 207.13 g/mol . This compound is characterized by the presence of both fluoro and trifluoromethyl groups, which impart unique chemical and physical properties. It is commonly used in various scientific research applications due to its stability and reactivity.
科学的研究の応用
2-Fluoro-3-(trifluoromethyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential use in drug development, particularly for its stability and bioavailability.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
生化学分析
Biochemical Properties
2-Fluoro-3-(trifluoromethyl)benzamide plays a significant role in biochemical reactions, particularly due to its fluorinated aromatic structure. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a building block for the synthesis of more complex pharmaceutical compounds, including potent ketoamide-based cathepsin S inhibitors . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which can influence the compound’s binding affinity and specificity.
Cellular Effects
2-Fluoro-3-(trifluoromethyl)benzamide affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s fluorinated groups can enhance its ability to penetrate cell membranes, thereby affecting intracellular targets. Additionally, its interactions with specific enzymes and proteins can lead to alterations in cellular functions, such as changes in metabolic flux and gene expression patterns .
Molecular Mechanism
The molecular mechanism of 2-Fluoro-3-(trifluoromethyl)benzamide involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific target. For example, its structure allows it to fit into the active sites of certain enzymes, thereby inhibiting their activity. This inhibition can lead to downstream effects on cellular processes, such as reduced metabolic activity or altered gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Fluoro-3-(trifluoromethyl)benzamide can change over time. The compound’s stability and degradation are important factors to consider. It has been noted that the compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary. In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to cumulative effects on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 2-Fluoro-3-(trifluoromethyl)benzamide vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and primarily influence specific biochemical pathways. At higher doses, toxic or adverse effects can be observed. These effects may include disruptions in metabolic processes, organ toxicity, and changes in behavior .
Metabolic Pathways
2-Fluoro-3-(trifluoromethyl)benzamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s fluorinated groups can affect its metabolic stability and the rate at which it is processed by the liver and other organs. Additionally, its presence can influence the levels of certain metabolites and alter metabolic flux .
Transport and Distribution
The transport and distribution of 2-Fluoro-3-(trifluoromethyl)benzamide within cells and tissues are influenced by its chemical properties. The compound can interact with specific transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cell, it can accumulate in certain compartments, such as the cytoplasm or nucleus, depending on its interactions with intracellular targets .
Subcellular Localization
The subcellular localization of 2-Fluoro-3-(trifluoromethyl)benzamide is determined by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum, where it exerts its effects. These localization patterns can influence the compound’s activity and function within the cell .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(trifluoromethyl)benzamide typically involves the following steps:
Starting Material: The process begins with 2,3-dichlorotrifluorotoluene.
Fluorination and Cyano Substitution: This intermediate undergoes fluorination and cyano substitution to form 2-fluoro-6-cyano trifluorotoluene.
Hydrogenation Dechlorination and Hydrolysis: The 2-fluoro-6-cyano trifluorotoluene is then subjected to hydrogenation dechlorination followed by hydrolysis to yield 2-Fluoro-3-(trifluoromethyl)benzamide.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. The use of catalysts and controlled reaction conditions ensures high yield and purity. For example, the use of palladium on carbon as a catalyst in hydrogenation reactions is common in industrial settings .
化学反応の分析
Types of Reactions
2-Fluoro-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluoro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
作用機序
The mechanism of action of 2-Fluoro-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The fluoro and trifluoromethyl groups enhance its binding affinity to certain enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
類似化合物との比較
Similar Compounds
2-(Trifluoromethyl)benzamide: Similar in structure but lacks the fluoro group.
3-(Trifluoromethyl)benzamide: Similar but with the trifluoromethyl group in a different position.
2-Fluoro-4-(trifluoromethyl)benzamide: Similar but with the fluoro group in a different position.
Uniqueness
2-Fluoro-3-(trifluoromethyl)benzamide is unique due to the specific positioning of the fluoro and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. This makes it particularly valuable in research and industrial applications .
特性
IUPAC Name |
2-fluoro-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NO/c9-6-4(7(13)14)2-1-3-5(6)8(10,11)12/h1-3H,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHMUBYIIPNQHGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345583 | |
| Record name | 2-Fluoro-3-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207853-60-9 | |
| Record name | 2-Fluoro-3-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-3-(trifluoromethyl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![9-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B1297647.png)










